Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate
Overview
Description
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound with the molecular formula C8H9BrF2N2O2 and a molecular weight of 283.07 g/mol . This compound is of interest due to its unique structural features, including the presence of a difluoromethyl group and a bromine atom attached to a pyrazole ring. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the difluoromethylation of a pyrazole derivative. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with a difluoromethylating agent . The reaction conditions often include the use of a metal catalyst and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include metal catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound also contains a difluoromethyl group and a bromine atom, but it differs in its overall structure and reactivity.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl-pyrazole motif but lacks the ethyl acetate group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-2-15-6(14)4-13-3-5(9)7(12-13)8(10)11/h3,8H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXHSCOGIAKHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.